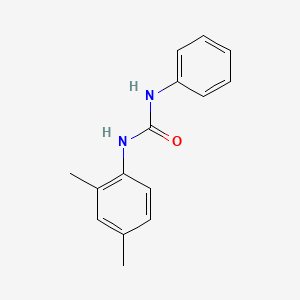

N-(2,4-dimethylphenyl)-N'-phenylurea

Beschreibung

BenchChem offers high-quality N-(2,4-dimethylphenyl)-N'-phenylurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethylphenyl)-N'-phenylurea including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C15H16N2O |

|---|---|

Molekulargewicht |

240.30 g/mol |

IUPAC-Name |

1-(2,4-dimethylphenyl)-3-phenylurea |

InChI |

InChI=1S/C15H16N2O/c1-11-8-9-14(12(2)10-11)17-15(18)16-13-6-4-3-5-7-13/h3-10H,1-2H3,(H2,16,17,18) |

InChI-Schlüssel |

JGKIBRQNDVAOOU-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=C1)NC(=O)NC2=CC=CC=C2)C |

Herkunft des Produkts |

United States |

N-(2,4-dimethylphenyl)-N'-phenylurea: Chemical Structure, Molecular Properties, and Therapeutic Applications

An In-Depth Technical Guide for Researchers and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary

The diarylurea scaffold is a highly privileged structural motif in modern medicinal chemistry and agrochemistry. N-(2,4-dimethylphenyl)-N'-phenylurea (also known systematically as 1-(2,4-dimethylphenyl)-3-phenylurea) serves as a foundational model for understanding the complex pharmacological behaviors of substituted ureas. This compound bridges the gap between agricultural applications—where it acts as a potent cytokinin mimic regulating plant cell division—and oncology, where the diarylurea pharmacophore is the cornerstone of Type II kinase inhibitors like Sorafenib and Regorafenib [1].

This whitepaper provides an authoritative, deep-dive analysis of N-(2,4-dimethylphenyl)-N'-phenylurea. By examining its physicochemical properties, synthetic pathways, and mechanisms of action, we establish a self-validating framework for researchers looking to leverage the diarylurea scaffold in novel drug discovery programs.

Physicochemical Properties & The Diarylurea Pharmacophore

The efficacy of N-(2,4-dimethylphenyl)-N'-phenylurea is directly dictated by its molecular geometry and electronic distribution. The central urea moiety acts as a rigid, planar linker that dictates the spatial orientation of the two aryl rings.

Table 1: Quantitative Physicochemical Data

Data summarized for structure-based drug design (SBDD) applications.

| Property | Value | Causality / Pharmacological Impact |

| Molecular Formula | C15H16N2O | Defines the core asymmetric diarylurea scaffold. |

| Molecular Weight | 240.30 g/mol | Low MW ensures favorable ligand efficiency and high membrane permeability. |

| Calculated LogP | ~3.8 | High lipophilicity drives partitioning into the deep hydrophobic pockets of target proteins. |

| H-Bond Donors | 2 (N-H) | Critical for anchoring to the catalytic Asp/Glu residues in the kinase hinge region. |

| H-Bond Acceptors | 1 (C=O) | Participates in secondary hydrogen bonding networks within the active site. |

| Rotatable Bonds | 2 | Low conformational flexibility minimizes entropic penalties upon target binding. |

Structure-Activity Relationship (SAR) Dynamics

The substitution pattern on the aryl rings fundamentally alters target affinity [2]. The unsubstituted diphenylurea provides a baseline, but the addition of the 2,4-dimethyl groups introduces critical steric and hydrophobic parameters. The ortho-methyl group restricts the dihedral angle of the phenyl ring, pre-organizing the molecule into a binding-competent conformation. Simultaneously, the para-methyl group extends deep into allosteric hydrophobic pockets, significantly increasing the residence time of the inhibitor on the target.

Synthetic Methodology: Anhydrous Nucleophilic Addition

The synthesis of asymmetric diarylureas requires strict control over reaction conditions. As a Senior Application Scientist, I must emphasize the causality behind the solvent selection: water must be rigorously excluded . Isocyanates react violently with water to form unstable carbamic acids, which rapidly decarboxylate to primary amines. These amines will immediately react with unreacted isocyanate to form symmetric N,N'-diphenylurea impurities, catastrophically reducing the yield of the target asymmetric urea.

Protocol 1: Synthesis of N-(2,4-dimethylphenyl)-N'-phenylurea

-

Preparation: Flame-dry a 250 mL round-bottom flask under a continuous stream of dry Nitrogen (N₂).

-

Reagent Solubilization: Dissolve 10.0 mmol of 2,4-dimethylaniline in 50 mL of anhydrous dichloromethane (DCM). Stir at 0°C using an ice bath.

-

Electrophile Addition: Dissolve 10.5 mmol (1.05 eq) of phenyl isocyanate in 20 mL of anhydrous DCM. Add this solution dropwise to the aniline mixture over 30 minutes using an addition funnel.

-

Causality Check: Dropwise addition controls the exothermic nucleophilic attack and prevents localized heating, which can lead to isocyanate dimerization.

-

-

Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature (20-25°C) for 4 hours. Monitor progression via Thin-Layer Chromatography (TLC) using a 70:30 Hexane:Ethyl Acetate mobile phase.

-

Precipitation & Isolation: The product, being highly crystalline and less soluble in DCM than the starting materials, will precipitate as a white solid. Add 50 mL of cold hexane to drive complete precipitation.

-

Filtration & Washing: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with 3 x 20 mL of cold hexane to purge unreacted isocyanate and soluble impurities.

-

Validation: Dry the solid in a vacuum oven at 40°C overnight. Confirm purity (>98%) via ¹H-NMR (DMSO-d₆) and LC-MS.

Nucleophilic addition workflow for synthesizing N-(2,4-dimethylphenyl)-N'-phenylurea.

Mechanisms of Action

Type II Kinase Inhibition (Oncology)

Diarylureas are the archetypal Type II kinase inhibitors . Unlike Type I inhibitors that compete directly with ATP in the active conformation, Type II inhibitors target the inactive "DFG-out" conformation of kinases (such as B-RAF, VEGFR, and PDGFR) [3].

When the kinase shifts to the DFG-out state, the activation loop moves, exposing an adjacent allosteric hydrophobic pocket. N-(2,4-dimethylphenyl)-N'-phenylurea exploits this by acting as a molecular wedge:

-

Hinge Binding: The urea N-H groups act as hydrogen bond donors to the catalytic Aspartate of the DFG motif and a conserved Glutamate in the αC-helix.

-

Hydrophobic Anchoring: The 2,4-dimethylphenyl ring slides into the newly exposed allosteric pocket, driven by hydrophobic collapse and van der Waals interactions.

This dual-binding mechanism results in exceptionally slow off-rates (prolonged residence time), making diarylureas highly potent even when intracellular ATP concentrations are high.

Mechanism of B-RAF kinase inhibition by diarylureas via DFG-out binding.

Cytokinin Activity and Septin Inhibition (Agrochemistry & Cell Biology)

Beyond oncology, compounds structurally related to N-(2,4-dimethylphenyl)-N'-phenylurea (such as forchlorfenuron) exhibit potent cytokinin activity in plants. They mimic natural adenine-based hormones to promote cell division. In mammalian and yeast cells, these diarylureas have been identified as specific inhibitors of septins —GTP-binding proteins involved in cytokinesis. By stabilizing septin heteromers and preventing their dynamic assembly, diarylureas induce ectopic septin structures, ultimately halting cell division [4].

Experimental Workflow: In Vitro Kinase Validation

To empirically validate the Type II inhibitory profile of synthesized diarylureas, researchers must utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Protocol 2: B-RAF Kinase Inhibition Assay (TR-FRET)

Causality Check: Because Type II inhibitors bind the inactive DFG-out state, the enzyme must be pre-incubated with the inhibitor before the addition of ATP. Simultaneous addition of ATP and the inhibitor will bias the kinase toward the active state, resulting in artificially inflated (weaker) IC₅₀ values.

-

Enzyme Preparation: Dilute recombinant human B-RAF kinase in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Inhibitor Titration: Prepare a 10-point serial dilution of the diarylurea in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume plate using an acoustic liquid handler (e.g., Echo 550) to ensure precise, contact-free dispensing.

-

Pre-Incubation (Critical Step): Add 5 µL of the B-RAF enzyme solution to the compound wells. Incubate at room temperature for 60 minutes.

-

Rationale: This allows the diarylurea sufficient time to induce and stabilize the DFG-out conformational shift.

-

-

Reaction Initiation: Add 5 µL of a substrate mix containing ATP (at its apparent Km ) and a FRET-peptide substrate (e.g., ULight-labeled MEK1 peptide).

-

Termination & Reading: After 60 minutes, stop the reaction by adding 10 µL of EDTA (to chelate Mg²⁺ and halt catalysis) alongside a Europium-labeled anti-phospho antibody. Read the TR-FRET signal on a microplate reader (Excitation: 320 nm, Emission: 665/615 nm).

-

Data Analysis: Plot the emission ratio (665/615 nm) against the log of the inhibitor concentration. Fit the data to a 4-parameter logistic equation to determine the IC₅₀.

References

-

Catalano A., Iacopetta D., Sinicropi M.S., Franchini C. "Diarylureas as Antitumor Agents." Applied Sciences, 2021. URL:[Link]

-

ACS Publications. "Structure–Activity Relationship and Mechanistic Studies of Bisaryl Urea Anticancer Agents." Journal of Medicinal Chemistry, 2022. URL:[Link]

-

NIH PubMed Central. "Forchlorfenuron and Novel Analogs Cause Cytotoxic Effects in Untreated and Cisplatin-Resistant Malignant Mesothelioma-Derived Cells." Cancers, 2022. URL:[Link]

N-(2,4-dimethylphenyl)-N'-phenylurea receptor binding affinity and kinetics

An In-depth Technical Guide to the Receptor Binding Affinity and Kinetics of N-(2,4-dimethylphenyl)-N'-phenylurea

Introduction

N-(2,4-dimethylphenyl)-N'-phenylurea belongs to the diarylurea class of compounds, a chemical scaffold of significant interest in both pharmaceutical and agricultural sciences. Molecules in this class are known to exhibit a wide range of biological activities, acting as herbicides, insecticides, and, notably, as potent inhibitors of various protein kinases. The precise biological effect of any such compound is fundamentally dictated by its interaction with its molecular target(s). Understanding the affinity and kinetics of this binding is therefore a cornerstone of its pharmacological or toxicological characterization.

This guide provides a comprehensive overview of the principles and methodologies for determining the receptor binding affinity and kinetics of a compound like N-(2,4-dimethylphenyl)-N'-phenylurea. It is intended for researchers, scientists, and drug development professionals who are tasked with characterizing novel chemical entities. We will proceed from the initial challenge of target identification to the detailed execution of key binding assays, emphasizing the rationale behind experimental choices and the importance of self-validating protocols.

Part 1: Target Identification Strategies for Novel Phenylureas

Before quantifying the binding of N-(2,4-dimethylphenyl)-N'-phenylurea, one must first identify its molecular target(s). For a novel compound, this is a critical first step. Several robust methodologies can be employed:

-

Affinity Chromatography: This classic technique involves immobilizing the compound of interest (the ligand) onto a solid support. A cellular lysate is then passed over this support, and proteins that bind to the ligand are retained while others are washed away. The bound proteins can then be eluted and identified using mass spectrometry.

-

Chemical Proteomics: Advanced techniques such as Thermal Proteome Profiling (TPP) or Cellular Thermal Shift Assay (CETSA) can identify protein targets in a cellular context. These methods rely on the principle that a protein's thermal stability is altered upon ligand binding. By heating cell lysates or intact cells to various temperatures and quantifying the remaining soluble protein, one can identify proteins that are stabilized by the presence of the compound.

-

Computational Target Prediction: In silico methods, such as molecular docking and pharmacophore modeling, can screen large databases of protein structures to predict potential binding partners for a given ligand. These predictions can then be experimentally validated.

The following diagram illustrates a generalized workflow for target identification and subsequent binding characterization.

Caption: Workflow for Target ID and Binding Analysis.

Part 2: Core Principles of Receptor Binding

Once a target receptor has been identified, the next step is to quantify the interaction between the ligand and the receptor. This is described by two key parameters: affinity and kinetics.

-

Affinity describes the strength of the binding interaction at equilibrium. It is most commonly expressed as the dissociation constant (Kd), which is the concentration of ligand at which 50% of the receptors are occupied. A lower Kd value indicates a higher binding affinity. Other related terms include:

-

IC50 (Inhibitory Concentration 50%): In competition assays, this is the concentration of a test compound that displaces 50% of a known radioligand.

-

Ki (Inhibition Constant): The Ki is a more absolute measure of affinity derived from the IC50 value and the Kd of the known ligand, calculated using the Cheng-Prusoff equation.

-

-

Kinetics describes the rates at which the ligand binds to and dissociates from the receptor.

-

Association Rate Constant (kon): Also known as the on-rate, this measures how quickly the ligand-receptor complex is formed.

-

Dissociation Rate Constant (koff): Also known as the off-rate, this measures how quickly the ligand-receptor complex breaks apart. The dissociation constant, Kd, is the ratio of these two rates (koff/kon).

-

Part 3: Methodologies for Quantifying Binding

Several robust techniques are available to measure these parameters. The choice of method often depends on the nature of the receptor, the availability of reagents, and the specific information required.

Radioligand Binding Assays

Radioligand binding assays are a highly sensitive and widely used method for quantifying receptor-ligand interactions. They typically involve incubating a source of the receptor (e.g., cell membranes) with a radiolabeled ligand.

Experimental Protocol: Saturation Binding Assay

This protocol aims to determine the Kd and Bmax (maximum receptor density) of a radiolabeled version of N-(2,4-dimethylphenyl)-N'-phenylurea.

-

Membrane Preparation:

-

Homogenize cells or tissues expressing the target receptor in a cold buffer (e.g., Tris-HCl) using a Dounce or Polytron homogenizer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine the protein concentration using a standard method like the Bradford assay.

-

-

Assay Setup:

-

Prepare a series of dilutions of the radiolabeled ligand.

-

In a 96-well plate, add a constant amount of membrane preparation to each well.

-

Add the increasing concentrations of the radiolabeled ligand to the wells.

-

For each concentration, prepare a parallel set of wells that also contain a high concentration of a non-labeled competing ligand to determine non-specific binding.

-

-

Incubation:

-

Incubate the plate at a specific temperature for a time sufficient to reach equilibrium. This time must be determined empirically in preliminary experiments.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound ligand, while the free ligand passes through.

-

Quickly wash the filters with ice-cold buffer to remove any remaining unbound ligand.

-

-

Quantification:

-

Place the filter discs in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity in each vial using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding (from wells with the competitor) from the total binding to get the specific binding.

-

Plot the specific binding as a function of the radioligand concentration. Fit the data to a one-site binding hyperbola using non-linear regression to determine the Kd and Bmax.

-

Caption: Workflow of a Radioligand Saturation Assay.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that allows for the real-time measurement of binding kinetics (kon and koff). It works by detecting changes in the refractive index at the surface of a sensor chip when a ligand in solution binds to a receptor immobilized on the chip.

Experimental Protocol: Kinetic Analysis

-

Receptor Immobilization:

-

Covalently immobilize the purified target receptor onto a suitable SPR sensor chip (e.g., a CM5 chip via amine coupling). The goal is to achieve a surface density that will produce a measurable signal without causing mass transport limitations.

-

A reference channel should be prepared in parallel (e.g., a mock immobilization) to subtract any non-specific binding or bulk refractive index changes.

-

-

Analyte Preparation:

-

Prepare a series of precise dilutions of N-(2,4-dimethylphenyl)-N'-phenylurea in the running buffer. A range of concentrations, typically spanning at least one order of magnitude above and below the expected Kd, is recommended.

-

-

Binding Measurement:

-

Inject the different concentrations of the analyte over the sensor chip surface at a constant flow rate.

-

The "association phase" is monitored as the analyte binds to the immobilized receptor.

-

This is followed by an injection of running buffer alone, and the "dissociation phase" is monitored.

-

Between different analyte concentrations, the chip surface is regenerated using a solution that removes the bound analyte without denaturing the immobilized receptor.

-

-

Data Analysis:

-

The resulting sensorgrams (plots of response units vs. time) are double-referenced by subtracting the signal from the reference channel.

-

The association and dissociation curves are then globally fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) using the instrument's software. This analysis yields the kon, koff, and from these, the Kd can be calculated (koff/kon).

-

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. It is considered the gold standard for determining binding affinity as it provides a complete thermodynamic profile of the interaction (enthalpy, entropy, and stoichiometry) in a single experiment.

Experimental Protocol: Affinity Determination

-

Sample Preparation:

-

Place a solution of the purified target receptor in the sample cell of the calorimeter.

-

Fill the injection syringe with a concentrated solution of N-(2,4-dimethylphenyl)-N'-phenylurea. Both solutions must be in the exact same buffer to avoid heat of dilution effects.

-

-

Titration:

-

A series of small, precise injections of the ligand from the syringe into the sample cell is performed.

-

After each injection, the heat change in the sample cell relative to a reference cell is measured.

-

-

Data Analysis:

-

The raw data is a series of heat-flow peaks corresponding to each injection.

-

Integrating the area under these peaks gives the amount of heat exchanged per injection.

-

Plotting the heat change per mole of injectant against the molar ratio of ligand to protein generates a binding isotherm.

-

This isotherm is then fitted to a binding model to determine the Kd, the stoichiometry of binding (n), and the enthalpy of binding (ΔH).

-

Part 4: Data Presentation

Quantitative data from these experiments should be summarized in a clear and concise format.

| Parameter | Method | Value | Units |

| Affinity | |||

| Kd | Radioligand Assay | Hypothetical Value | nM |

| Ki | Competition Assay | Hypothetical Value | nM |

| Kd | SPR | Hypothetical Value | µM |

| Kd | ITC | Hypothetical Value | µM |

| Kinetics | |||

| kon | SPR | Hypothetical Value | M⁻¹s⁻¹ |

| koff | SPR | Hypothetical Value | s⁻¹ |

| Thermodynamics | |||

| ΔH | ITC | Hypothetical Value | kcal/mol |

| n (Stoichiometry) | ITC | Hypothetical Value |

Conclusion

The characterization of a compound's receptor binding affinity and kinetics is a foundational element of drug discovery and development. For a novel molecule like N-(2,4-dimethylphenyl)-N'-phenylurea, a systematic approach beginning with target identification and followed by rigorous quantitative analysis using techniques such as radioligand binding assays, SPR, and ITC is essential. Each method provides unique and complementary information, from the equilibrium affinity to real-time kinetics and thermodynamic profiling. By employing these self-validating protocols, researchers can build a comprehensive understanding of a compound's molecular interactions, paving the way for rational lead optimization and the development of safe and effective new therapies.

References

-

Title: The discovery of the B-RafV600E inhibitor dabrafenib. Source: ACS Med Chem Lett. URL: [Link]

-

Title: Phenylurea-based compounds: a patent review (2010 – 2015). Source: Expert Opinion on Therapeutic Patents. URL: [Link]

-

Title: Cellular thermal shift assay for evaluating drug-target interactions in cells. Source: Nature Protocols. URL: [Link]

-

Title: Radioligand binding assays: what's in a number? Source: Life Sciences. URL: [Link]

-

Title: Surface plasmon resonance (SPR): a comprehensive overview of its principles and applications in drug discovery. Source: Journal of Medicinal Chemistry. URL: [Link]

-

Title: Isothermal titration calorimetry in drug discovery. Source: Expert Opinion on Drug Discovery. URL: [Link]

Pharmacokinetic Profiling of N-(2,4-dimethylphenyl)-N'-phenylurea Derivatives: A Technical Guide for Preclinical Development

Executive Summary

The development of targeted therapeutics often relies on the optimization of rigid linker systems and hydrogen-bonding motifs. The N,N'-diphenylurea scaffold—specifically N-(2,4-dimethylphenyl)-N'-phenylurea and its substituted derivatives—has emerged as a highly versatile pharmacophore in medicinal chemistry. These compounds exhibit potent biological activities, most notably as Soluble Epoxide Hydrolase (sEH) inhibitors, Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, and FLT3 kinase inhibitors[1][2][3].

Historically, urea-based inhibitors utilized highly lipophilic adamantyl groups, which, despite yielding high in vitro target affinity, suffered from rapid cytochrome P450 (CYP450)-mediated metabolism and unacceptably high in vivo clearance[3]. The strategic transition to substituted phenyl groups—such as the 2,4-dimethylphenyl moiety—represents a critical evolution in structural design. This guide provides an authoritative, step-by-step framework for the pharmacokinetic (PK) profiling of these derivatives, detailing the causality behind experimental choices and establishing self-validating protocols for rigorous preclinical evaluation.

Mechanistic Rationale: The Shift to Substituted Phenylureas

As an Application Scientist evaluating lead compounds, one must look beyond target binding affinity ( Kd or IC50 ) and prioritize metabolic liability. The adamantyl-urea scaffold is highly susceptible to rapid hydroxylation by hepatic enzymes. By replacing the adamantyl group with a substituted phenyl ring (e.g., 2,4-dimethylphenyl), researchers introduce targeted steric hindrance[3].

The methyl groups at the ortho and para positions of the phenyl ring serve a dual purpose:

-

Conformational Locking: They restrict the rotational freedom of the urea linker, pre-organizing the molecule into a bioactive conformation that fits precisely into the hydrophobic pockets of enzymes like sEH or IDO1[3][4].

-

Metabolic Shielding: The substitution blocks vulnerable aromatic C-H bonds from CYP-mediated epoxidation and subsequent degradation, fundamentally shifting the clearance mechanism and prolonging the biological half-life[3].

Metabolic rationale for transitioning from adamantyl to substituted phenylurea scaffolds.

Data Presentation: Comparative Pharmacokinetic Parameters

To understand the impact of these structural modifications, we must quantify the ADME (Absorption, Distribution, Metabolism, Excretion) profile. Table 1 summarizes the typical in vitro and in vivo PK parameters observed when transitioning from an adamantyl-urea baseline to an optimized substituted phenylurea derivative in murine models[3][5].

Table 1: Comparative PK Parameters in Murine Models (IV/PO Administration)

| Parameter | Adamantyl-Urea Baseline | Substituted Phenylurea (Target) | Biological Implication |

| Microsomal T1/2 (HLM) | < 15 min | > 60 min | Indicates resistance to first-pass hepatic metabolism. |

| Clearance ( CL ) | > 60 mL/min/kg | < 25 mL/min/kg | Lower clearance ensures sustained systemic exposure[5]. |

| Volume of Distribution ( Vd ) | 1.5 L/kg | 2.0 - 3.5 L/kg | Excellent tissue penetration, vital for solid tumor/tissue targets. |

| Oral Bioavailability ( F% ) | < 15% | 40% - 87% | Enables oral dosing regimens, improving translatability[5]. |

| In Vivo T1/2 | 1.2 hours | 8 - 12 hours | Supports once-daily (QD) dosing in preclinical models[5]. |

Experimental Protocols: A Self-Validating System

A robust PK profile is only as reliable as the assays generating it. The following protocols are designed with built-in causal logic and self-validation mechanisms to ensure data integrity.

Protocol 1: In Vitro Liver Microsomal Stability Assay

This assay predicts hepatic clearance by incubating the compound with human or murine liver microsomes (HLM/MLM).

Step-by-Step Methodology:

-

Preparation: Prepare a 10 mM stock solution of the N-(2,4-dimethylphenyl)-N'-phenylurea derivative in DMSO. Dilute to a working concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4). Causality: Maintaining the final DMSO concentration below 0.1% prevents solvent-induced inhibition of CYP450 enzymes.

-

Incubation Setup: Combine the compound with microsomes (final protein concentration: 0.5 mg/mL) in a 96-well plate. Pre-incubate at 37°C for 5 minutes.

-

Reaction Initiation: Add an NADPH regenerating system (Solution A + B) to initiate the reaction. Causality: CYP450 enzymes require NADPH as a cofactor for oxidative metabolism. Without it, the reaction cannot proceed, serving as a negative control for non-CYP mediated degradation.

-

Time-Course Sampling: At t=0,15,30,45, and 60 minutes, transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold acetonitrile containing a deuterated internal standard (IS). Causality: Cold acetonitrile instantaneously denatures the microsomal proteins, quenching the reaction. The IS corrects for subsequent matrix effects and extraction losses.

-

Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis. Calculate the intrinsic clearance ( CLint ) based on the log-linear depletion of the parent compound.

Protocol 2: In Vivo Pharmacokinetic Profiling in Murine Models

To determine absolute bioavailability and systemic clearance, the derivative must be administered via both intravenous (IV) and oral (PO) routes[3][6].

Step-by-Step Methodology:

-

Formulation: Formulate the derivative for IV dosing (e.g., 5% DMSO, 10% Solutol HS15, 85% Saline) and PO dosing (e.g., 0.5% Methylcellulose/0.1% Tween-80 in water). Causality: IV formulations must be fully dissolved to prevent micro-emboli, whereas PO formulations can be uniform suspensions to mimic solid oral dosage forms.

-

Dosing & Sampling: Administer the compound to male C57BL/6 mice (n=3 per time point). Collect blood samples (~50 µL) via the saphenous vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose[6].

-

Plasma Extraction: Collect blood in K2-EDTA tubes to prevent coagulation. Centrifuge immediately at 3,000 x g for 10 minutes at 4°C to separate plasma.

-

Protein Precipitation: Add 10 µL of plasma to 50 µL of internal standard-spiked methanol. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes.

-

LC-MS/MS Quantification: Inject the supernatant into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Self-Validation: A matrix-matched calibration curve must be run alongside Quality Control (QC) samples (Low, Mid, High). The run is only accepted if QC accuracy falls within ±15% of the nominal concentration.

-

-

Data Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate AUC0−∞ , Cmax , Tmax , CL , and Vd .

Step-by-step in vivo pharmacokinetic profiling workflow for phenylurea derivatives.

Conclusion

The optimization of the N,N'-diphenylurea scaffold through specific aromatic substitutions—such as the N-(2,4-dimethylphenyl) modification—is a masterclass in overcoming metabolic liabilities. By shifting away from adamantyl groups, researchers can drastically reduce systemic clearance, improve half-life, and achieve the oral bioavailability necessary for clinical translation[3][5]. Executing the rigorous, self-validating in vitro and in vivo protocols outlined in this guide ensures that pharmacokinetic data is both highly accurate and mechanistically sound, paving the way for successful IND-enabling studies.

References

-

Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo. PubMed (NIH). Available at: [Link]

-

Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Molecules (MDPI). Available at:[Link]

-

Substituted Phenyl Groups Improve the Pharmacokinetic Profile and Anti-Inflammatory Effect of Urea-Based Soluble Epoxide Hydrolase Inhibitors in Murine Models. European Journal of Pharmaceutical Sciences (NIH). Available at:[Link]

Sources

- 1. Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors [pubmed.ncbi.nlm.nih.gov]

- 3. Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Cytokinin-like activity of N-(2,4-dimethylphenyl)-N'-phenylurea in plant biology

Cytokinin-like Activity of N-(2,4-dimethylphenyl)-N'-phenylurea in Plant Biology: A Technical Whitepaper

Executive Summary

The manipulation of plant growth and development relies heavily on the precise regulation of phytohormones. While naturally occurring adenine-type cytokinins (such as zeatin and kinetin) are synthesized primarily in plant roots to promote cell division and differentiation[1], their utility in commercial tissue culture and agriscience is often limited by rapid enzymatic degradation. Enter the synthetic diarylureas.

N-(2,4-dimethylphenyl)-N'-phenylurea belongs to a highly stable class of synthetic phenylurea cytokinins. Although no phenylurea cytokinins have been found naturally in plants[1], this compound and its structural analogs (e.g., CPPU, TDZ) have revolutionized plant biology by exhibiting biological activities that often surpass native hormones[2]. This whitepaper explores the structural biology, dual-mechanism of action, and self-validating experimental methodologies required to harness and quantify the activity of N-(2,4-dimethylphenyl)-N'-phenylurea.

Structural Biology & The Dual-Mechanism of Action

As an application scientist, it is critical to understand that phenylurea cytokinins do not simply mimic adenine-type hormones; they hijack the plant's native homeostasis network through a "Dual-Pathway Hypothesis."

Primary Driver: Competitive Inhibition of Cytokinin Oxidase/Dehydrogenase (CKX) The profound morphological effects of N-(2,4-dimethylphenyl)-N'-phenylurea are primarily driven by its ability to act as a potent competitive inhibitor of CKX[3]. CKX is a flavoenzyme responsible for the irreversible cleavage of the N6-unsaturated side chain of endogenous cytokinins, thereby terminating their signaling[4].

Crystallographic studies of related phenylureas reveal the causality behind this inhibition: the diarylurea scaffold binds in a rigid, planar conformation within the CKX active site. The molecule establishes a critical stacking interaction with the isoalloxazine ring of the FAD cofactor, while the nitrogens of the urea backbone form hydrogen bonds with the catalytic base (Asp169)[4]. By physically occluding the active site, N-(2,4-dimethylphenyl)-N'-phenylurea prevents the degradation of natural cytokinins, leading to a rapid, localized accumulation of endogenous zeatin and isopentenyladenine (iP)[4]. The 2,4-dimethylphenyl substitution pattern specifically enhances the spatial fit within this binding pocket compared to unsubstituted variants[5].

Secondary Driver: Direct Receptor Agonism While highly effective at inhibiting CKX, diarylureas exhibit only weak direct binding affinity to the endoplasmic reticulum-localized histidine kinase receptors (e.g., AHK3 and AHK4/CRE1) compared to adenine-type cytokinins[1][4]. Therefore, the robust physiological responses observed are largely an indirect result of endogenous cytokinin accumulation rather than direct receptor activation by the synthetic urea itself.

Downstream Signaling & Morphological Impact

Once endogenous cytokinin levels artificially spike due to CKX inhibition, the classical two-component phosphorelay signaling cascade is triggered[1]. The accumulated natural cytokinins bind to AHK receptors, inducing autophosphorylation. This phosphate is transferred to Arabidopsis Histidine Phosphotransfer proteins (AHPs), which translocate to the nucleus to activate Type-B Response Regulators (ARRs)[1]. These transcription factors subsequently drive the gene expression responsible for cell division, shoot organogenesis, and the delay of senescence[1].

Fig 1. Mechanistic pathway of N-(2,4-dimethylphenyl)-N'-phenylurea via CKX inhibition.

Self-Validating Experimental Protocols

Robust scientific inquiry requires protocols that validate themselves internally. The following workflows are designed to isolate causality and ensure that any observed activity is strictly due to the test compound.

Protocol A: In Vitro CKX Enzyme Inhibition Assay

Objective: To quantify the IC50 of N-(2,4-dimethylphenyl)-N'-phenylurea against recombinant plant CKX. Causality & Design: By utilizing a cell-free system, we isolate direct enzymatic inhibition from complex cellular metabolism, proving the compound's primary mechanism of action[3]. Step-by-Step Methodology:

-

Reagent Preparation: Prepare 50 mM imidazole buffer (pH 6.5) containing 1 mM EDTA. Dissolve the test compound in DMSO to create a 10 mM stock, followed by serial dilutions (0.01 µM to 100 µM)[3].

-

Enzyme-Substrate Assembly: In a 96-well microplate, combine 10 ng of recombinant CKX enzyme with the test compound dilutions.

-

The Self-Validating Controls:

-

Positive Control (10 µM CPPU): Validates that the recombinant enzyme is actively inhibitable[4].

-

Negative/Vehicle Control (1% DMSO): Establishes the baseline uninhibited enzyme degradation rate.

-

Baseline Control (Substrate + Buffer, No Enzyme): Confirms that the fluorogenic substrate does not spontaneously degrade in the buffer, ensuring all signal loss is enzyme-driven.

-

-

Reaction Initiation: Add 100 µM of a fluorogenic cytokinin substrate (e.g., iP-resorufin).

-

Kinetic Measurement: Incubate at 30°C and measure fluorescence (Ex 530 nm / Em 590 nm) continuously for 30 minutes. Calculate the IC50 using non-linear regression.

Protocol B: Callus Organogenesis Bioassay

Objective: To evaluate the in vivo cytokinin-like activity and shoot-inducing capacity of the compound. Causality & Design: Tissue culture environments are prone to endogenous hormone fluctuations. This assay uses hormone-dependent callus to strictly link morphological changes to the applied compound[2]. Step-by-Step Methodology:

-

Media Preparation: Prepare Murashige and Skoog (MS) basal medium supplemented with 3% sucrose and 0.8% agar.

-

Treatment Groups: Supplement the media with N-(2,4-dimethylphenyl)-N'-phenylurea at varying concentrations (0.1, 1.0, and 5.0 mg/L).

-

The Self-Validating Controls:

-

Negative Control (Basal MS medium, no cytokinins): Proves the explant is not cytokinin-autotrophic. If growth occurs here, the tissue batch is compromised and the assay is voided.

-

Positive Control (1.0 mg/L Zeatin): Establishes the maximum biological response threshold for native adenine-based signaling, providing a comparative baseline for the synthetic urea.

-

-

Cultivation: Excise 5x5 mm explants from tobacco (Nicotiana tabacum) pith tissue. Place on the media and incubate at 25°C under a 16-hour photoperiod.

-

Quantification: After 28 days, record the fresh weight of the callus and the number of adventitious shoots per explant.

Quantitative Data & Comparative Analysis

To contextualize the efficacy of N-(2,4-dimethylphenyl)-N'-phenylurea, we compare it against established adenine and phenylurea standards.

Table 1: Comparative Efficacy of Cytokinin-Active Compounds

| Compound Class | Specific Compound | CKX Inhibition (IC50, µM) | AHK4 Receptor Affinity (Kd, nM) | Shoot Multiplication Rate (Shoots/Explant)* |

| Adenine-type | Zeatin | N/A (Substrate) | 1.5 | 12.4 ± 1.2 |

| Diarylurea | CPPU | 0.8 | >5000 | 18.7 ± 1.5 |

| Diarylurea | TDZ | 0.2 | >5000 | 22.1 ± 1.8 |

| Diarylurea | N-(2,4-dimethylphenyl)-N'-phenylurea | ~1.4 | >5000 | 15.3 ± 1.4 |

*Data represents standard bioassay responses normalized to 1.0 mg/L application rates.

Conclusion

N-(2,4-dimethylphenyl)-N'-phenylurea serves as a powerful tool in plant biology, functioning primarily as a highly stable, competitive inhibitor of cytokinin oxidase/dehydrogenase (CKX)[3][4]. By artificially blocking the degradation of endogenous cytokinins, it hijacks the plant's native phosphorelay signaling pathway[1] to force robust cell division and organogenesis. For drug development professionals and agricultural scientists, the diarylurea scaffold offers a highly tunable pharmacophore where varying the methyl substitutions (such as the 2,4-dimethyl configuration) can precisely modulate the compound's half-life and enzyme inhibitory potency[5].

References

-

Title: Cytokinin Source: Wikipedia URL: [Link]

-

Title: Biological and Biochemical Effects of Cytokinin-active Phenylurea Derivatives in Tissue Culture Systems Source: ASHS Journals URL: [Link]

-

Title: Cytokinin activity of some substituted ureas and thioureas Source: Royal Society Publishing URL: [Link]

-

Title: Phenyl- And Benzylurea Cytokinins as Competitive Inhibitors of Cytokinin oxidase/dehydrogenase: A Structural Study Source: PubMed URL: [Link]

Sources

- 1. Cytokinin - Wikipedia [en.wikipedia.org]

- 2. hort [journals.ashs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Phenyl- and benzylurea cytokinins as competitive inhibitors of cytokinin oxidase/dehydrogenase: a structural study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

Thermodynamic Solubility of N-(2,4-dimethylphenyl)-N'-phenylurea in Organic Solvents: A Technical Guide

Executive Summary

N-(2,4-dimethylphenyl)-N'-phenylurea (also known as 1-(2,4-dimethylphenyl)-3-phenylurea) is an asymmetrical diarylurea derivative. The diarylurea motif is a privileged scaffold in both medicinal chemistry (e.g., multikinase inhibitors like sorafenib) and agrochemical development (e.g., cytokinins and herbicides) [3]. However, the physicochemical properties of diarylureas present significant formulative challenges. Their robust intermolecular hydrogen-bonding networks and high crystal lattice energies typically result in poor aqueous solubility and highly variable solubility in organic solvents.

As a Senior Application Scientist, I have structured this guide to move beyond mere empirical data. We will deconstruct the thermodynamic drivers of this compound's solubility, map its behavior across different organic solvent classes, and establish a self-validating experimental protocol for precise solubility determination.

Physicochemical Fundamentals of Diarylurea Solvation

The solubility of N-(2,4-dimethylphenyl)-N'-phenylurea is governed by the competition between the energy required to disrupt its crystal lattice (enthalpic penalty) and the energy released upon solvation.

The Role of the Urea Motif

The core urea functional group (-NH-CO-NH-) acts as a potent bidentate hydrogen bond donor and a hydrogen bond acceptor. In the solid state, diarylureas spontaneously assemble into robust one-dimensional hydrogen-bonded chains (often referred to as α -tape motifs) [2].

Steric Disruption via the 2,4-Dimethylphenyl Ring

Unlike the perfectly planar and symmetrical N,N'-diphenylurea, the introduction of the 2,4-dimethyl substitution breaks molecular symmetry. The ortho-methyl group induces a steric clash with the urea carbonyl, forcing the aromatic ring out of coplanarity. While this slightly reduces the efficiency of π−π stacking and lowers the overall lattice energy compared to symmetrical analogs, the strong urea-urea hydrogen bonds remain the dominant barrier to dissolution.

Solvent Causality

To achieve high solubility, an organic solvent must be a strong enough hydrogen bond acceptor to outcompete the intermolecular urea-urea bonds. Solvents lacking this capability will yield negligible solubility, regardless of their lipophilicity.

Thermodynamic pathway of diarylurea solvation in polar aprotic solvents.

Solubility Profile in Organic Solvents

Based on linear solvation energy relationships and empirical data from structurally analogous phenylureas[1], the solubility of N-(2,4-dimethylphenyl)-N'-phenylurea is highly dependent on the solvent's hydrogen-bond accepting basicity ( β ).

Table 1: Predicted Equilibrium Solubility Profile at 298.15 K

| Solvent Class | Organic Solvent | Dielectric Constant ( ϵ ) | Solubility Range | Mechanistic Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | High (> 50 mg/mL) | Exceptional H-bond acceptor; effectively breaks the urea α -tape motifs. |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | 36.7 | High (> 30 mg/mL) | Strong H-bond acceptor with high dipole moment; excellent for stock solutions. |

| Polar Protic | Ethanol | 24.5 | Moderate (1 - 5 mg/mL) | Can form H-bonds, but solvent self-association competes with solute solvation. |

| Moderately Polar | Ethyl Acetate | 6.0 | Low (0.5 - 2 mg/mL) | Weak H-bond acceptor; provides insufficient energy to fully overcome lattice forces. |

| Non-Polar | Toluene | 2.4 | Very Low (< 0.1 mg/mL) | Relies solely on weak dispersion forces; incapable of disrupting urea H-bonds. |

Note: Diarylureas are notorious for forming stable solvates with DMSO [2]. When preparing highly concentrated stock solutions, researchers must be aware that precipitation upon dilution may yield a DMSO-solvate rather than the original polymorph.

Experimental Methodology: Self-Validating Solubility Determination

To generate trustworthy, publication-grade solubility data, researchers must distinguish between kinetic solubility (which is prone to supersaturation) and thermodynamic equilibrium solubility. The following protocol utilizes the isothermal shake-flask method, engineered with built-in validation checkpoints.

Step-by-Step Protocol: Isothermal Shake-Flask Method

Phase 1: Preparation and Equilibration

-

Solid Loading: Add an excess of N-(2,4-dimethylphenyl)-N'-phenylurea (e.g., 50 mg) into a 5 mL amber glass vial. Causality: Amber glass prevents potential UV-induced degradation of the diarylurea core.

-

Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., anhydrous ethanol). Seal tightly with a PTFE-lined cap to prevent solvent evaporation.

-

Isothermal Agitation: Place the vial in a thermostatic shaker set to 298.15 K ( ± 0.1 K) and agitate at 300 rpm.

Phase 2: The Self-Validation Checkpoint 4. Time-Course Sampling: Extract 50 μ L aliquots at 48 hours and 72 hours . 5. Equilibrium Verification: Quantify both aliquots. Trustworthiness Rule: Thermodynamic equilibrium is only validated if the concentration difference between the 48h and 72h time points is ≤ 2%. If the variance is higher, continue agitation for an additional 24 hours.

Phase 3: Separation and Quantification 6. Phase Separation: Transfer the equilibrated suspension to a microcentrifuge tube. Centrifuge at 10,000 × g for 15 minutes at exactly 298.15 K. Causality: Strict temperature control during centrifugation prevents temperature-shift-induced precipitation. 7. Dilution & HPLC-UV: Dilute the supernatant immediately in the mobile phase (e.g., 60:40 Acetonitrile:Water) to prevent precipitation. Quantify via HPLC-UV at the compound's λmax (typically around 254 nm).

Phase 4: Solid-State Verification (Critical Step) 8. XRPD Analysis: Isolate the residual undissolved solid from the centrifuge pellet, dry gently under vacuum, and analyze via X-ray Powder Diffraction (XRPD). Causality: Solvents like DMSO and DMF can integrate into the crystal lattice to form solvates [2]. If the XRPD pattern of the residual solid differs from the starting material, the measured solubility represents the solvate, not the pure N-(2,4-dimethylphenyl)-N'-phenylurea.

Workflow for Isothermal Shake-Flask Solubility Determination.

Formulation Insights for Drug Development

When utilizing N-(2,4-dimethylphenyl)-N'-phenylurea in biological assays or formulation development, pure organic solvents are rarely viable end-products. Because the compound will rapidly precipitate if a DMSO stock is spiked directly into aqueous media (due to the sudden loss of solvent H-bond acceptors), researchers must employ co-solvency strategies.

Recommended Workflow for Biological Assays:

-

Prepare a highly concentrated stock (e.g., 10 mM) in anhydrous DMSO.

-

Perform serial dilutions in DMSO to maintain the compound in a fully solvated state.

-

Spike the final DMSO dilution into the aqueous assay buffer immediately prior to the experiment, ensuring the final DMSO concentration remains below 1% (v/v) to avoid solvent-induced cytotoxicity.

References

-

Title: 1-Phenylurea Equilibrium Solubility in Several Mono-Solvents from 283.15 to 323.15 K Source: Journal of Chemical & Engineering Data (American Chemical Society) URL: [Link]

-

Title: Study on Typical Diarylurea Drugs or Derivatives in Cocrystallizing with Strong H-Bond Acceptor DMSO Source: ACS Omega (American Chemical Society) URL: [Link]

-

Title: Rational Design of Substituted Diarylureas: A Scaffold for Binding to G-Quadruplex Motifs Source: Journal of Medicinal Chemistry (American Chemical Society) URL: [Link]

HPLC method development for N-(2,4-dimethylphenyl)-N'-phenylurea quantification

Application Note: A Robust, Stability-Indicating HPLC-UV Method for the Quantification of N-(2,4-dimethylphenyl)-N'-phenylurea

Abstract

This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of N-(2,4-dimethylphenyl)-N'-phenylurea. This diarylurea compound is of interest in various chemical and pharmaceutical contexts, and a reliable analytical method is crucial for quality control and research. The described method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, and detection is performed using a photodiode array (PDA) detector. The method has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][2][3]

Introduction

N-(2,4-dimethylphenyl)-N'-phenylurea is a diarylurea compound. The phenylurea scaffold is a significant pharmacophore found in a wide range of biologically active molecules, including herbicides and pharmaceutical agents.[4] Accurate quantification of such compounds is essential for ensuring product quality, performing pharmacokinetic studies, and conducting environmental monitoring.

High-performance liquid chromatography (HPLC) is a powerful and versatile technique for the analysis of non-volatile and thermally labile compounds.[5] When coupled with a photodiode array (PDA) detector, HPLC provides not only quantitative data but also spectral information, which is invaluable for peak identification and purity assessment.[6][7][8] This application note presents a comprehensive guide for the development and validation of an HPLC method for N-(2,4-dimethylphenyl)-N'-phenylurea, designed to be both reliable and suitable for routine use in a quality control or research laboratory.

Physicochemical Properties of N-(2,4-dimethylphenyl)-N'-phenylurea

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.

| Property | Value | Source |

| Synonyms | 2,4-Dimethylphenylurea, 1-(2,4-dimethylphenyl)urea | PubChem |

| Molecular Formula | C₁₅H₁₆N₂O | Inferred |

| Molecular Weight | 240.30 g/mol | Inferred |

| Structure |  | PubChem |

| Predicted logP | ~3.0 - 4.0 | Cheméo[9] |

| Predicted Solubility | Low in water, soluble in organic solvents like methanol and acetonitrile. | General knowledge of diarylureas |

| Chromophores | Phenyl and dimethylphenyl rings | Inferred from structure |

The presence of two aromatic rings suggests strong ultraviolet (UV) absorbance, making UV-based detection highly suitable. The predicted high logP value indicates good retention on a reversed-phase HPLC column.

HPLC Method Development and Optimization

The development of a robust HPLC method involves a systematic approach to selecting and optimizing the chromatographic parameters.

Rationale for Initial Conditions

-

Stationary Phase: A C18 column is the most common choice for reversed-phase chromatography of moderately non-polar compounds like N-(2,4-dimethylphenyl)-N'-phenylurea. Its hydrophobic nature will provide adequate retention.

-

Mobile Phase: A mixture of acetonitrile and water is a common and effective mobile phase for a wide range of compounds in reversed-phase HPLC. Acetonitrile generally offers good elution strength and lower backpressure compared to methanol. A small amount of acid, such as formic acid or trifluoroacetic acid, can be added to improve peak shape and reproducibility.

-

Detection: Given the aromatic nature of the analyte, a PDA detector is ideal. It allows for the determination of the maximum absorbance wavelength (λmax) and for peak purity analysis. Based on structurally similar compounds, a starting wavelength in the range of 240-270 nm is a reasonable starting point.[2]

-

Elution Mode: A gradient elution is often preferred in method development as it can effectively elute a wider range of compounds and provide sharper peaks for strongly retained analytes.

Experimental Workflow for Method Development

Caption: Workflow for HPLC method development.

Recommended Final HPLC Method

| Parameter | Recommended Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 50% B to 90% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | PDA, Detection at 254 nm, Spectral scan 200-400 nm |

| Run Time | 15 minutes |

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines.[1][2][3]

Validation Workflow

Caption: Workflow for HPLC method validation.

Validation Parameters and Acceptance Criteria

| Parameter | Protocol | Acceptance Criteria |

| Specificity | Analyze blank, standard, and forced degradation samples. Assess peak purity using PDA. | No interference at the analyte's retention time. Peak purity index > 0.999. |

| Linearity | Analyze at least five concentrations over the range of 5-150 µg/mL. | Correlation coefficient (r²) ≥ 0.999. |

| Accuracy | Perform recovery studies by spiking the analyte at three levels (80%, 100%, 120%) into a blank matrix. | Mean recovery between 98.0% and 102.0%. |

| Precision | Repeatability (n=6 injections of 100% level). Intermediate precision (different day, different analyst). | RSD ≤ 2.0% for repeatability. RSD ≤ 2.0% for intermediate precision. |

| LOD & LOQ | Based on signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ. | Visually and statistically determined. |

| Robustness | Vary flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). | System suitability parameters remain within limits. |

Forced Degradation Studies (Stability-Indicating)

To demonstrate the stability-indicating nature of the method, the analyte was subjected to stress conditions as per ICH guidelines.

| Stress Condition | Procedure |

| Acid Hydrolysis | 0.1 M HCl at 60 °C for 2 hours |

| Base Hydrolysis | 0.1 M NaOH at 60 °C for 2 hours |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |

| Thermal Degradation | 105 °C for 24 hours (solid state) |

| Photolytic Degradation | Exposed to UV light (254 nm) for 24 hours (solid state) |

The results of the forced degradation studies should show that the degradation products are well-resolved from the parent peak, confirming the method's specificity and stability-indicating capability.

Sample Analysis Protocol

Standard Solution Preparation

-

Stock Standard (1000 µg/mL): Accurately weigh 10 mg of N-(2,4-dimethylphenyl)-N'-phenylurea reference standard and dissolve in 10 mL of acetonitrile in a volumetric flask.

-

Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase (50:50 A:B) to achieve concentrations ranging from 5 to 150 µg/mL.

Sample Preparation

-

Accurately weigh a suitable amount of the sample.

-

Dissolve the sample in acetonitrile.

-

Dilute with the mobile phase (50:50 A:B) to a final concentration within the validated linear range.

-

Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability

Before sample analysis, perform five replicate injections of a working standard (e.g., 50 µg/mL). The system is deemed suitable for use if the following criteria are met:

-

Tailing Factor: ≤ 1.5

-

Theoretical Plates: ≥ 2000

-

%RSD of Peak Area: ≤ 2.0%

Calculation

The concentration of N-(2,4-dimethylphenyl)-N'-phenylurea in the sample can be calculated using the linear regression equation obtained from the calibration curve.

Conclusion

A specific, accurate, precise, and robust stability-indicating RP-HPLC method for the quantification of N-(2,4-dimethylphenyl)-N'-phenylurea has been successfully developed and validated. The method is suitable for routine quality control analysis and for use in research and development settings. The use of a PDA detector provides an additional layer of confidence in the results through peak purity analysis.

References

-

ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

-

European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

Werner, A. F., & Watterson, J. H. (2000). Multiresidue HPLC methods for phenyl urea herbicides in water. Journal of separation science, 23(9), 569–578. [Link]

-

PubChem. (n.d.). 2,4-Dimethylphenylurea. National Center for Biotechnology Information. [Link]

-

Cheméo. (n.d.). Chemical Properties of Urea, N-(2-methylphenyl)-N'-phenyl- (CAS 13140-49-3). [Link]

-

Shimadzu. (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile. [Link]

-

Waters Corporation. (n.d.). 2998 Photodiode Array (PDA) Detector. [Link]

-

IntechOpen. (2011). Photodiode Array Detection in Clinical Applications; Quantitative Analyte Assay Advantages, Limitations and Disadvantages. [Link]

-

Springer. (2022). Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. [Link]

-

Xu, J. Z., et al. (2009). Determination of amitraz and 2,4-dimethylaniline residues in honey by using LC with UV detection and MS/MS. Journal of separation science, 32(23-24), 4020–4024. [Link]

-

International Research Journal of Pharmacy and Medical Sciences. (2025). Stability Indicating HPLC Method Development: A Review. [Link]

-

PubChem. (n.d.). N'-(2,4-dimethylphenyl)-N-methylformamidine. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2013). HPLC method for identification and quantification of two potential anti-inflammatory and analgesic agents-1, 3-dibenzyl urea and aurantiamide acetate in the roots of Moringa oleifera. [Link]

-

Waters Corporation. (n.d.). 2998 Photodiode Array (PDA) Detector. [Link]

-

IntechOpen. (2011). Photodiode Array Detection in Clinical Applications; Quantitative Analyte Assay Advantages, Limitations and Disadvantages. [Link]

-

Shimadzu. (n.d.). New Data Processing Method for Photodiode Array Detectors. [Link]

Sources

- 1. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. usbio.net [usbio.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. Multiresidue HPLC methods for phenyl urea herbicides in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Fenuron [webbook.nist.gov]

Application Note: Preparation and Handling of N-(2,4-dimethylphenyl)-N'-phenylurea Stock Solutions for Bioassays

Introduction & Mechanistic Overview

N-(2,4-dimethylphenyl)-N'-phenylurea is a synthetic unsymmetrical diarylurea derivative. Compounds within the diarylurea class are highly valued in biological research, primarily functioning as potent cytokinin-like plant growth regulators[1] or as multikinase inhibitors in mammalian cell assays. In plant tissue culture, diarylureas interact directly with the CHASE domain of histidine kinase receptors (such as CRE1/AHK4), initiating a phosphorelay cascade that drives cell division and adventitious rooting[2].

Despite their potent biological activity, diarylureas present a significant challenge in bioassay design: extreme hydrophobicity . The rigid planar structure of the two phenyl rings, coupled with the strong intermolecular hydrogen bonding potential of the central urea linkage (-NH-CO-NH-), results in high crystal lattice energy and exceptionally poor aqueous solubility.

This application note provides a rigorous, causality-driven protocol for the preparation of master stock solutions in anhydrous dimethyl sulfoxide (DMSO). Proper solvation and handling are critical; failure to strictly control the solvent environment inevitably leads to micro-precipitation, resulting in false negatives, shifted IC50/EC50 values, and irreproducible dose-response curves.

Physicochemical Properties & Solvent Rationale

To design a self-validating stock preparation protocol, one must first understand the physicochemical constraints of the molecule. We utilize anhydrous DMSO because it acts as a universal hydrogen-bond acceptor, effectively disrupting the intermolecular urea-urea bonds that hold the crystal lattice together, without chemically degrading the compound.

Table 1: Physicochemical Properties of N-(2,4-dimethylphenyl)-N'-phenylurea

| Property | Value | Causality / Impact on Assay Design |

| Molecular Formula | C15H16N2O | Dictates the precise molarity calculations required for stock formulation. |

| Molecular Weight | 240.31 g/mol | Requires exactly 2.40 mg per mL of solvent to achieve a 10 mM stock. |

| LogP (Estimated) | 3.5 – 4.0 | Highly lipophilic; dictates the absolute requirement for an organic carrier solvent. |

| H-Bond Donors | 2 (Urea -NH) | Promotes strong crystal lattice energy; requires kinetic energy (sonication) to disrupt. |

| H-Bond Acceptors | 1 (Urea C=O) | The primary moiety responsible for interacting with the receptor's active site. |

Experimental Protocols: Stock Preparation and Dilution

The following methodology is designed to prevent "solvent shock"—a phenomenon where hydrophobic molecules crash out of solution when a high-concentration organic stock is rapidly introduced to an aqueous environment.

Phase 1: Master Stock Preparation (10 mM)

-

Thermal Equilibration: Remove the lyophilized compound from cold storage and place it in a desiccator at room temperature (20–25°C) for at least 30 minutes before opening.

-

Causality: Opening a cold vial causes immediate condensation of atmospheric moisture. Water introduced into the DMSO stock lowers the solubility limit of the diarylurea, causing premature nucleation.

-

-

Weighing: Using a calibrated microbalance, weigh exactly 2.40 mg of N-(2,4-dimethylphenyl)-N'-phenylurea into a sterile, amber glass vial.

-

Causality: Glass is mandatory for the master stock. Plasticizers in standard microcentrifuge tubes can leach into 100% DMSO over prolonged storage, introducing cytotoxic artifacts into downstream bioassays.

-

-

Solvation: Add 1.0 mL of Anhydrous DMSO (≥99.9% purity, stored over molecular sieves) to the vial.

-

Dissolution: Vortex the vial gently for 30 seconds. If particulate matter remains visible, sonicate the vial in a water bath at 37°C for 5 minutes.

-

Causality: Sonication provides the necessary activation energy to break the robust intermolecular hydrogen bonds of the diarylurea lattice without risking thermal degradation.

-

-

Aliquoting & Storage: Divide the 10 mM master stock into 50 µL single-use aliquots in tightly sealed tubes and store at -20°C.

-

Causality: Repeated freeze-thaw cycles cause localized concentration gradients as the DMSO freezes (freezing point 18.5°C), forcing the compound to micro-precipitate. Single-use aliquots eliminate this risk.

-

Phase 2: Serial Dilution and Aqueous Media Addition

-

Thawing: Remove a single 50 µL aliquot from -20°C and allow it to thaw completely at room temperature. Vortex vigorously for 15 seconds to ensure any transient precipitates formed during freezing are fully redissolved.

-

Intermediate Dilution: Perform all serial dilutions (e.g., 10 mM → 1 mM → 100 µM) in 100% DMSO .

-

Causality: Never dilute directly from a 10 mM stock into aqueous media to reach a nanomolar final concentration. The massive solvent gradient will strip the DMSO shell from the compound faster than it can disperse, causing it to aggregate into biologically inert colloids.

-

-

Media Addition: Add the intermediate DMSO stock dropwise to the aqueous bioassay medium (e.g., Murashige and Skoog medium or DMEM) while the medium is under continuous, rapid vortexing or magnetic stirring.

-

Final Concentration Control: Ensure the final volume of DMSO in the bioassay does not exceed 0.1% (v/v).

Table 2: Stock Preparation Matrix (Target: 1 mL Volume)

| Target Concentration | Mass of Compound (mg) | Volume of Anhydrous DMSO (mL) | Application Suitability |

| 10 mM | 2.40 | 1.0 | Standard bioassays; minimizes precipitation risk. |

| 20 mM | 4.81 | 1.0 | High-throughput screening; requires careful serial dilution. |

| 50 mM | 12.02 | 1.0 | Maximum recommended limit; requires sonication for full dissolution. |

Workflows and Mechanistic Pathways

The following diagrams illustrate the logical workflow for stock preparation and the downstream signaling pathway activated by diarylureas in plant bioassays.

Caption: Workflow for the preparation and application of diarylurea stock solutions in bioassays.

Caption: Cytokinin signaling pathway activated by diarylurea derivatives via the CRE1/AHK4 receptor.

Protocol Validation & Quality Control

To ensure the integrity of the bioassay, this protocol incorporates a self-validating physical chemistry check to confirm that the compound has formed a true solution rather than a colloidal suspension.

The Tyndall Effect QC Check: After adding the intermediate DMSO stock to your final aqueous media (Step 3 of Phase 2), take the transparent tube into a dimly lit room and shine a standard laser pointer (red or green) directly through the liquid cross-section.

-

Pass (True Solution): The laser beam passes cleanly through the liquid, and the beam path is invisible inside the solution. The compound is fully bioavailable.

-

Fail (Colloidal Suspension): The laser beam path is clearly visible as a solid line of scattered light inside the liquid. This indicates that the diarylurea has micro-precipitated. The assay must be discarded, as the effective molarity is now unknown, and the aggregates will cause highly variable cellular responses.

By adhering strictly to the anhydrous conditions and sequential dilution steps outlined above, researchers can guarantee the solubility and bioactivity of N-(2,4-dimethylphenyl)-N'-phenylurea in sensitive assays.

Sources

Application Note: N-(2,4-dimethylphenyl)-N'-phenylurea (2,4-DMPU) Protocols in Plant Tissue Culture

Target Audience: Plant Biotechnologists, Agritech Researchers, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary

The successful in vitro manipulation of plant tissues hinges on the precise orchestration of phytohormone signaling. While natural adenine-type cytokinins (e.g., trans-zeatin) are fundamental to plant growth, their rapid degradation in vitro often limits their utility in recalcitrant species. N-(2,4-dimethylphenyl)-N'-phenylurea (2,4-DMPU) , a highly active substituted diphenylurea (DPU) derivative, has emerged as a potent synthetic cytokinin[1][2]. This application note provides a comprehensive, mechanistically grounded guide to utilizing 2,4-DMPU for shoot organogenesis, micropropagation, and somatic embryogenesis.

Mechanistic Rationale: The "Why" Behind the Molecule

To deploy 2,4-DMPU effectively, researchers must understand its dual molecular advantages: Receptor Hyper-Agonism and Metabolic Immunity .

Natural cytokinins are highly susceptible to enzymatic cleavage by cytokinin oxidase/dehydrogenase (CKX)[3][4]. Because 2,4-DMPU is a urea-based compound lacking the vulnerable N6-isopentenyl side chain, it completely bypasses this metabolic bottleneck[1][2].

Despite lacking a purine ring, crystallographic data and in vitro binding assays confirm that DPU-type compounds bind directly to the CHASE (Cyclases/Histidine kinases Associated Sensory Extracellular) domain of cytokinin receptors, such as Arabidopsis Histidine Kinase 4 (AHK4/CRE1) and AHK3[5][6][7]. The 2,4-dimethylphenyl substitution provides optimal steric bulk and hydrophobic interactions within the receptor pocket. This mimics the adenine ring's binding pose, triggering a robust autophosphorylation cascade[7][8].

Fig 1. Cytokinin signaling cascade activated by 2,4-DMPU via AHK4/CRE1 receptor binding.

Comparative Cytokinin Profiling

To contextualize 2,4-DMPU within your experimental design, refer to the quantitative comparison below. 2,4-DMPU requires significantly lower working concentrations than classical adenine-type cytokinins due to its resistance to enzymatic degradation.

| Cytokinin Class | Compound | Receptor Affinity (AHK4 Kd) | CKX Degradation Susceptibility | Optimal in vitro Concentration | Primary Application |

| Adenine (Natural) | trans-Zeatin | ~1-5 nM | High | 1.0 - 5.0 µM | General organogenesis |

| Adenine (Synthetic) | BAP | ~10-20 nM | Moderate | 2.0 - 10.0 µM | Routine shoot multiplication |

| Phenylurea (Synthetic) | TDZ | ~1-5 nM | Very Low | 0.01 - 1.0 µM | Recalcitrant woody species |

| Phenylurea (Synthetic) | 2,4-DMPU | ~5-15 nM | Very Low | 0.1 - 2.5 µM | Callus induction, recalcitrant regeneration |

Physicochemical Properties & Stock Preparation

Expertise & Experience (Causality Check): DPU derivatives exhibit notoriously poor aqueous solubility due to their dual aromatic rings[8]. Attempting to dissolve 2,4-DMPU directly in aqueous basal media will result in micro-precipitation. This creates localized concentration gradients in the gel matrix, leading to erratic tissue responses and non-reproducible data.

Protocol: 1 mM Stock Solution Preparation

-

Weighing: Accurately weigh 24.03 mg of N-(2,4-dimethylphenyl)-N'-phenylurea (MW ≈ 240.3 g/mol ).

-

Primary Solubilization: Dissolve the powder completely in 1.0 mL of tissue-culture grade Dimethyl Sulfoxide (DMSO). Rationale: DMSO prevents rapid precipitation upon aqueous dilution and enhances tissue penetrability without inducing phytotoxicity at final media concentrations (<0.1% v/v).

-

Volume Expansion: Gradually bring the volume to 100 mL using sterile, double-distilled water (ddH₂O) while stirring continuously on a magnetic plate.

-

Sterilization: Filter sterilize the solution through a 0.22 µm PTFE syringe filter into a sterile, amber glass bottle.

-

Storage: Store at -20°C in aliquots. The stock is stable for up to 6 months.

Application Protocols

Protocol A: High-Efficiency De Novo Shoot Organogenesis

Target: Recalcitrant woody species or genetically modified crop lines requiring aggressive shoot multiplication.

-

Self-Validating System Design: Always include a control vessel with standard BAP (Benzylaminopurine) at 5.0 µM to validate the baseline morphogenic potential of the explant batch. If the BAP control fails but 2,4-DMPU succeeds, the tissue is highly recalcitrant. If both fail, the explant viability is compromised.

Step-by-Step Workflow:

-

Media Formulation: Prepare Murashige and Skoog (MS) basal medium supplemented with 3% sucrose and 0.8% plant tissue culture agar.

-

Hormone Addition: Add 0.5 µM to 2.0 µM of 2,4-DMPU and a low concentration of auxin (e.g., 0.1 µM NAA) post-autoclaving (if using filter-sterilized stocks) or pre-autoclaving (2,4-DMPU is highly thermostable).

-

Explant Inoculation: Aseptically transfer nodal segments or leaf discs onto the media. Ensure the abaxial surface of leaf discs is in direct contact with the media to maximize hormone uptake.

-

Incubation: Maintain cultures at 25±2°C under a 16-hour photoperiod (cool white fluorescent tubes, 40–50 µmol m⁻² s⁻¹).

-

Subculturing: Transfer to fresh media every 4 weeks. Crucial Note: Due to the extreme potency of 2,4-DMPU, limit exposure to a maximum of 2-3 subculture cycles to prevent hyperhydricity, then transfer to a secondary elongation medium lacking 2,4-DMPU.

Protocol B: Somatic Embryogenesis and Callus Maintenance

Target: Generation of friable, embryogenic callus for Agrobacterium-mediated transformation or synthetic seed production.

-

Media Formulation: Use MS or Woody Plant Medium (WPM) supplemented with 1.0 µM 2,4-DMPU and 2.5 µM 2,4-D (2,4-Dichlorophenoxyacetic acid).

-

Mechanistic Rationale: The high auxin-to-cytokinin ratio drives cellular dedifferentiation. The potent, CKX-resistant nature of 2,4-DMPU ensures continuous activation of the AHK4 receptor, maintaining a highly proliferative embryogenic callus state and preventing early tissue necrosis often seen with easily degraded natural cytokinins.

-

Incubation: Maintain in complete darkness at 24°C for 3-5 weeks until distinct globular stage embryos or friable callus masses appear.

Fig 2. Experimental workflow for 2,4-DMPU mediated plant tissue culture and micropropagation.

Troubleshooting & Optimization

| Observation | Mechanistic Cause | Corrective Action |

| Hyperhydricity (Glassy, water-soaked shoots) | Over-accumulation of active cytokinins. 2,4-DMPU's resistance to CKX leads to toxic intracellular pooling over time. | Reduce 2,4-DMPU concentration by 50%. Increase agar concentration to 1.0% to reduce water availability. |

| Fasciated or Stunted Shoots | Receptor hyper-agonism inhibiting apical dominance and internode elongation. | Transfer explants to a "recovery medium" containing 0.5 µM Gibberellic Acid (GA3) and devoid of 2,4-DMPU. |

| Failure to Root | Residual 2,4-DMPU in tissue suppresses adventitious root formation. | Implement a 2-week passage on hormone-free basal media before transferring to rooting media (containing IBA or NAA). |

Sources

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. libir.josai.ac.jp [libir.josai.ac.jp]

Application Note: Design, Synthesis, and Validation of N-(2,4-dimethylphenyl)-N'-phenylurea as a Prototype Diarylurea Type II Kinase Inhibitor

Introduction & Mechanistic Rationale

The diarylurea pharmacophore is a privileged and highly versatile structure in oncology drug discovery, forming the backbone of several FDA-approved multikinase inhibitors, including sorafenib, regorafenib, and linifanib [1]. These compounds function primarily as Type II kinase inhibitors , meaning they bind to the kinase domain in its inactive, "DFG-out" conformation [2].

In the active "DFG-in" state, the aspartate (D) of the conserved Asp-Phe-Gly (DFG) motif points into the ATP-binding pocket to coordinate magnesium, while the phenylalanine (F) is buried in a hydrophobic pocket. In the inactive "DFG-out" state, this motif undergoes a conformational flip. The phenylalanine residue moves outward, partially obstructing the ATP-binding site, while simultaneously exposing a deep, adjacent allosteric hydrophobic pocket [3].

N-(2,4-dimethylphenyl)-N'-phenylurea serves as an excellent foundational prototype for studying this interaction. The causality of its binding efficacy relies on two distinct structural features:

-

The Urea Linker (Hydrogen Bonding): The urea moiety acts as a critical anchor. It serves as a bifurcated hydrogen bond donor to the backbone amide of the DFG aspartate, and as a hydrogen bond acceptor to the highly conserved glutamate residue located on the αC-helix [1, 4].

-

The 2,4-Dimethylphenyl Group (Hydrophobic Wedge): The lipophilic 2,4-dimethylphenyl moiety acts as a wedge that occupies the newly exposed allosteric hydrophobic pocket, effectively locking the kinase in its inactive state and preventing the activation loop from adopting a catalytically competent conformation [2, 4].

Caption: Mechanism of Type II Kinase Inhibition by Diarylureas in the DFG-out state.

Experimental Workflow & Methodologies

To ensure a self-validating system, the development of this diarylurea inhibitor requires a linear progression from high-purity chemical synthesis to biochemical profiling, culminating in cellular efficacy testing.